
Entecavir hydrate
Übersicht
Beschreibung
Entecavir Hydrate is a synthetic analogue of 2’-deoxyguanosine and is primarily used as an antiviral medication for the treatment of chronic hepatitis B virus infection . It is marketed under the trade name Baraclude and is known for its selective activity against the hepatitis B virus polymerase . This compound is an orally administered cyclopentyl guanosine analog that inhibits all three steps in the viral replication process .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Entecavir-Hydrat umfasst mehrere Schritte:
Cyclopentadien-Monomer-Reaktion: Cyclopentadien-Monomer reagiert mit Natriumhydrid unter Schutzgas zu Natriumcyclopentadien.
Oxidation: Das Natriumcyclopentadien wird mit tert-Butylhydroperoxid oxidiert.
Benzylhalogen-Reaktion: Das oxidierte Produkt reagiert unter alkalischen Bedingungen mit Benzylhalogen zu einer Zwischenverbindung.
Reaktion mit 6-Benzyloxyguanin: Diese Zwischenverbindung reagiert in Gegenwart eines alkalischen Mittels mit 6-Benzyloxyguanin zu einer weiteren Zwischenverbindung.
Aminschutzgruppenreaktion: Die Zwischenverbindung unterliegt einer Reaktion mit einer Aminoschutzgruppe.
Oxidation mit DMP-Tert-Butanol-System: Das Produkt wird mit dem DMP-Tert-Butanol-Oxidationssystem zu einer Ketonverbindung oxidiert.
Methyleneinverbindungsbildung: Die Ketonverbindung reagiert mit Zn/TiCl4/CH2Br2 zu einer Methyleneinverbindung.
Entschützung und Umkristallisation: Die Schutzgruppen werden unter sauren Bedingungen entfernt, und das Endprodukt wird umkristallisiert, um Entecavir-Hydrat zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion von Entecavir-Hydrat folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Gewährleistung einer hohen Selektivität und Stereoselektivität, die Verbesserung der Reaktionsbedingungen und die Vereinfachung der Produktreinigungsmethoden .
Arten von Reaktionen:
Substitution: Die Verbindung unterliegt Substitutionsreaktionen, wie z. B. der Reaktion mit Benzylhalogen und 6-Benzyloxyguanin.
Entschützung: Die Entfernung von Schutzgruppen unter sauren Bedingungen ist ein entscheidender Schritt in der Synthese.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Tert-Butylhydroperoxid, DMP-Tert-Butanol-System.
Alkalische Mittel: Natriumhydrid, alkalische Bedingungen für Reaktionen mit Benzylhalogen und 6-Benzyloxyguanin.
Saure Bedingungen: werden für die Entschützung von Zwischenverbindungen verwendet.
Wichtige gebildete Produkte:
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Chronic Hepatitis B Treatment
- Indication : Entecavir is primarily indicated for patients with chronic hepatitis B infection, particularly those with elevated liver enzymes and active viral replication.
- Efficacy : Clinical trials have demonstrated that entecavir effectively reduces serum HBV DNA levels and promotes HBeAg seroconversion, indicating a favorable response to therapy. In a study involving 120 patients treated for 48 weeks, significant reductions in both total HBV DNA and covalently closed circular DNA (cccDNA) were observed .
Measurement Baseline (copies/mL) Week 48 (copies/mL) p-value Total HBV DNA 6.8 × 10^7 2.5 × 10^3 (undetectable) < 0.01 cccDNA 5.1 × 10^6 2.4 × 10^3 (undetectable) < 0.01 Alanine Aminotransferase (ALT) 136 U/L 48 U/L < 0.01 - Post-Liver Transplantation
- HIV Co-Infection
Potential Applications Beyond Hepatitis B
Recent studies have explored the use of entecavir in oncology settings, particularly its potential synergistic effects when combined with other cancer therapies. Research indicates that entecavir may enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in tumor growth .
Case Studies
- Long-Term Treatment Outcomes
- Impact on Liver Health
Safety Profile
Entecavir is generally well-tolerated; however, some common side effects include headache, fatigue, dizziness, and gastrointestinal disturbances. Serious adverse effects can include lactic acidosis and liver complications if therapy is abruptly discontinued . Regular monitoring of hepatic function is recommended during treatment.
Wirkmechanismus
Entecavir Hydrate is phosphorylated intracellularly to its active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase . By inhibiting the activities of the viral polymerase, it blocks base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Vergleich Mit ähnlichen Verbindungen
Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection.
Adefovir: A nucleotide analog with antiviral activity against hepatitis B virus.
Comparison: Entecavir Hydrate is more efficacious than lamivudine and adefovir in inhibiting viral replication and has a lower rate of resistance development . Its unique mechanism of action and higher genetic barrier make it a preferred choice for treating chronic hepatitis B virus infection .
This compound stands out due to its high selectivity, efficacy, and lower resistance rate, making it a valuable compound in antiviral therapy .
Biologische Aktivität
Entecavir hydrate (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of ETV, focusing on its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety profile, supported by relevant data and case studies.
Entecavir is a guanosine nucleoside analogue that exhibits its antiviral effects by inhibiting HBV polymerase. Once phosphorylated to its active triphosphate form (ETV-TP), it competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The inhibition occurs through three primary mechanisms:
- Priming of the HBV polymerase : ETV-TP prevents the initiation of viral DNA synthesis.
- Reverse transcription : It inhibits the reverse transcription of negative strand DNA from pregenomic RNA.
- Synthesis of positive strand HBV DNA : ETV-TP effectively blocks the synthesis of the positive strand DNA.
The inhibitory constant (Ki) for HBV DNA polymerase is exceptionally low at 0.0012 μM, indicating high potency against the virus. In contrast, its activity against human DNA polymerases α, β, and δ is significantly weaker, with Ki values ranging from 18 to 40 µM, thus minimizing potential off-target effects on human cells .
Pharmacokinetics
The pharmacokinetic profile of entecavir has been extensively studied. A notable study involving 25 subjects provided the following pharmacokinetic parameters under fasting conditions:
Parameter | Test (Mean ± SD) | Reference (Mean ± SD) | Ratio (90% CI) |
---|---|---|---|
AUC0-t (pg·h/ml) | 31382 ± 6226 | 31886 ± 6156 | 0.98 (0.96 – 1.01) |
Cmax (pg/ml) | 11387 ± 2291 | 11671 ± 2663 | 0.98 (0.92 – 1.05) |
tmax (h) | 0.67 (0.33 -2.50) | 0.75 (0.33-3.00) | -- |
These results indicate that ETV has a consistent absorption profile with a median time to maximum concentration (tmax) around 0.67 hours .
Clinical Efficacy
Clinical trials have demonstrated that entecavir significantly reduces HBV replication and improves liver function in patients with chronic hepatitis B. A study involving 120 HBeAg-positive patients treated with ETV for 48 weeks showed substantial reductions in serum HBV DNA and covalently closed circular DNA (cccDNA):
Patients | Week 0 Median (Range) | Week 48 Median (Range) | p-value |
---|---|---|---|
HBV DNA | 6.8×10^7 (1.5×10^7 -3.2×10^8) | 2.5×10^3 (undetectable -2.2×10^6) | <0.01 |
cccDNA | 5.1×10^6 (3.1×10^5 -2.6×10^7) | 2.4×10^3 (undetectable -6.7×10^4) | <0.01 |
ALT | 136 (66–320) | 48 (26–83) | <0.01 |
These findings underscore ETV's effectiveness in achieving viral suppression and improving biochemical markers of liver function .
Safety Profile
Entecavir is generally well-tolerated, with a safety profile comparable to other nucleoside analogs used for HBV treatment. Common side effects include headache and fatigue, while serious adverse effects are rare but can include lactic acidosis and hepatotoxicity in specific populations, particularly those with pre-existing liver conditions .
Case Studies
A notable case study involved a pregnant woman treated with entecavir for chronic hepatitis B during her pregnancy without adverse effects on her child’s health over six years . This suggests that entecavir may be safely administered during pregnancy under careful medical supervision.
Eigenschaften
CAS-Nummer |
209216-23-9 |
---|---|
Molekularformel |
C12H17N5O4 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1 |
InChI-Schlüssel |
YXPVEXCTPGULBZ-JBDQBEHPSA-N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |
Isomerische SMILES |
C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O |
Kanonische SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |
Aussehen |
Solid powder |
Color/Form |
White to off white powder |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C) In water, 2.4X10+3 mg/L, temp not specified 6.59e+00 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-200475; BMS 200475; BMS200475; BMS 200475-01; BMS-200475-01; Entecavir hydrate; Entecavir monohydrate; Baraclude. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.